

# The discovery and development of Novaluron as an insect growth regulator

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## Compound of Interest

Compound Name: Novaluron

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An In-depth Technical Guide to the Discovery and Development of **Novaluron** as an Insect Growth Regulator

## Executive Summary

**Novaluron**, ( $\pm$ )-1-[3-chloro-4-(1,1,2-trifluoro-2-trifluoro-methoxyethoxy)phenyl]-3-(2,6-difluorobenzoyl)urea, is a formidable insecticide belonging to the benzoylphenyl urea class of insect growth regulators (IGRs).[1][2] Developed and commercialized by Makhteshim-Agan Industries Ltd. (now ADAMA), **Novaluron** has emerged as a critical component in integrated pest management (IPM) strategies worldwide.[1][3][4] Its primary mode of action is the inhibition of chitin synthesis, a process vital for the formation of the insect exoskeleton. This targeted disruption of the molting process in larval stages provides excellent efficacy against a range of key agricultural pests while posing a low risk to non-target organisms, making it a valuable alternative to conventional neurotoxic insecticides. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, efficacy, and experimental evaluation of **Novaluron**.

## Discovery and Development History

The development of **Novaluron** represents a significant advancement in the field of biorational pesticides. Initially developed by the Italian company ICI, it was later acquired by Makhteshim-Agan (now ADAMA), which further developed and launched the product in 1999 under the trade name Rimon.

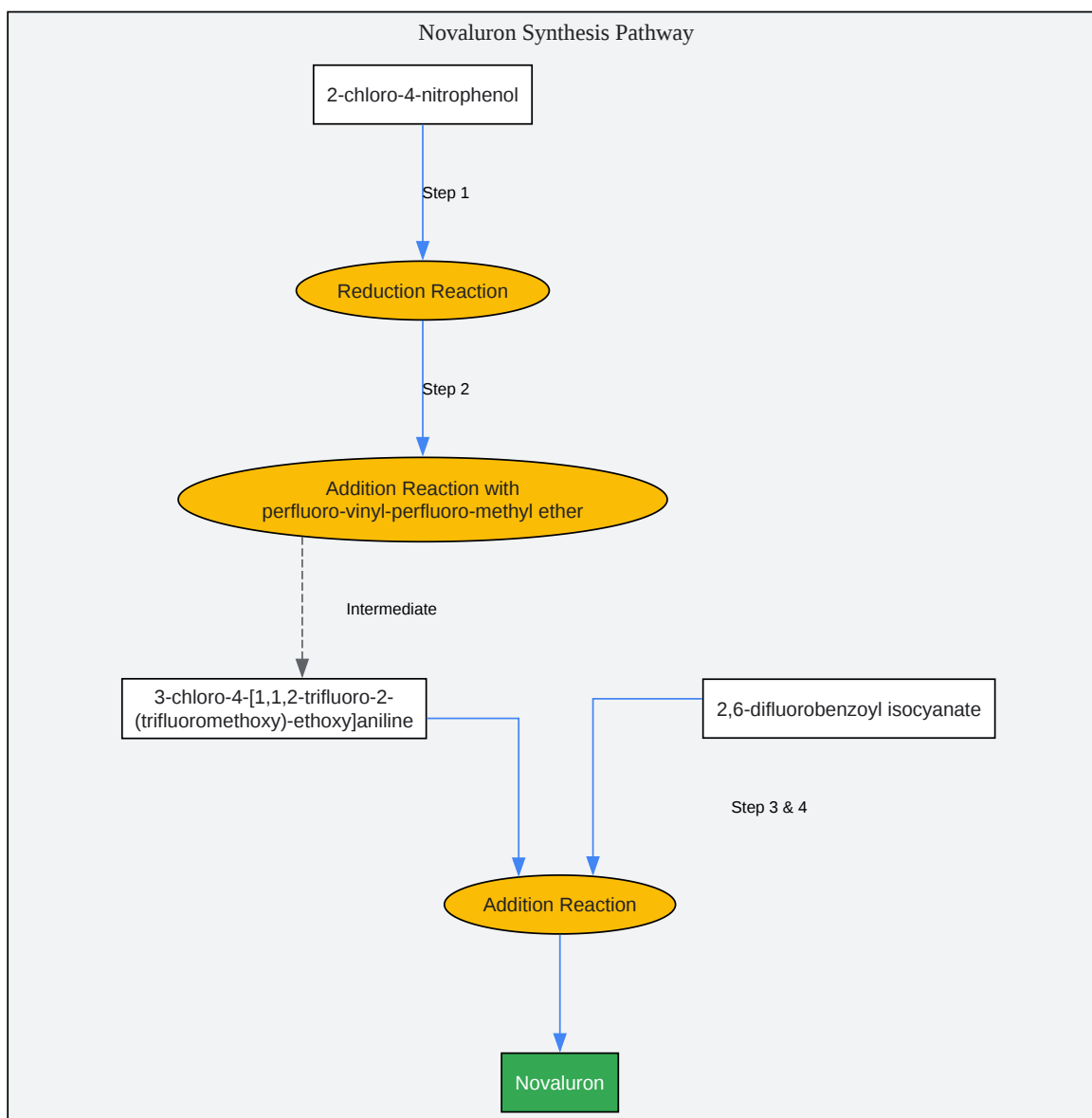
The global registration timeline highlights its acceptance and adoption in major agricultural markets:

- 2001: First registered in the United States for use on ornamental plants.
- 2002: Approved for registration in the European Union.
- 2003: Launched in France for applications on fruit trees and potatoes.
- 2004: Marketed in the United States by Syngenta under the trade name Diamond for use in cotton. In Japan, SDS Biotech began sales for use on vegetables under the trade name Counter.
- 2005: Registered in the United States for use on apple trees and potatoes under the trade name Rimon.

The U.S. Environmental Protection Agency (EPA) and Canada's Pest Management Regulatory Agency have classified **Novaluron** as a low-risk compound, underscoring its importance in reducing reliance on organophosphate, carbamate, and pyrethroid insecticides.

## Chemical Synthesis

**Novaluron** is synthesized through a multi-step process. One common pathway involves four main reactions. The process begins with the chlorination of p-nitrophenol, followed by an addition reaction, a reduction of the nitro group, and a final condensation reaction to yield the **Novaluron** molecule.



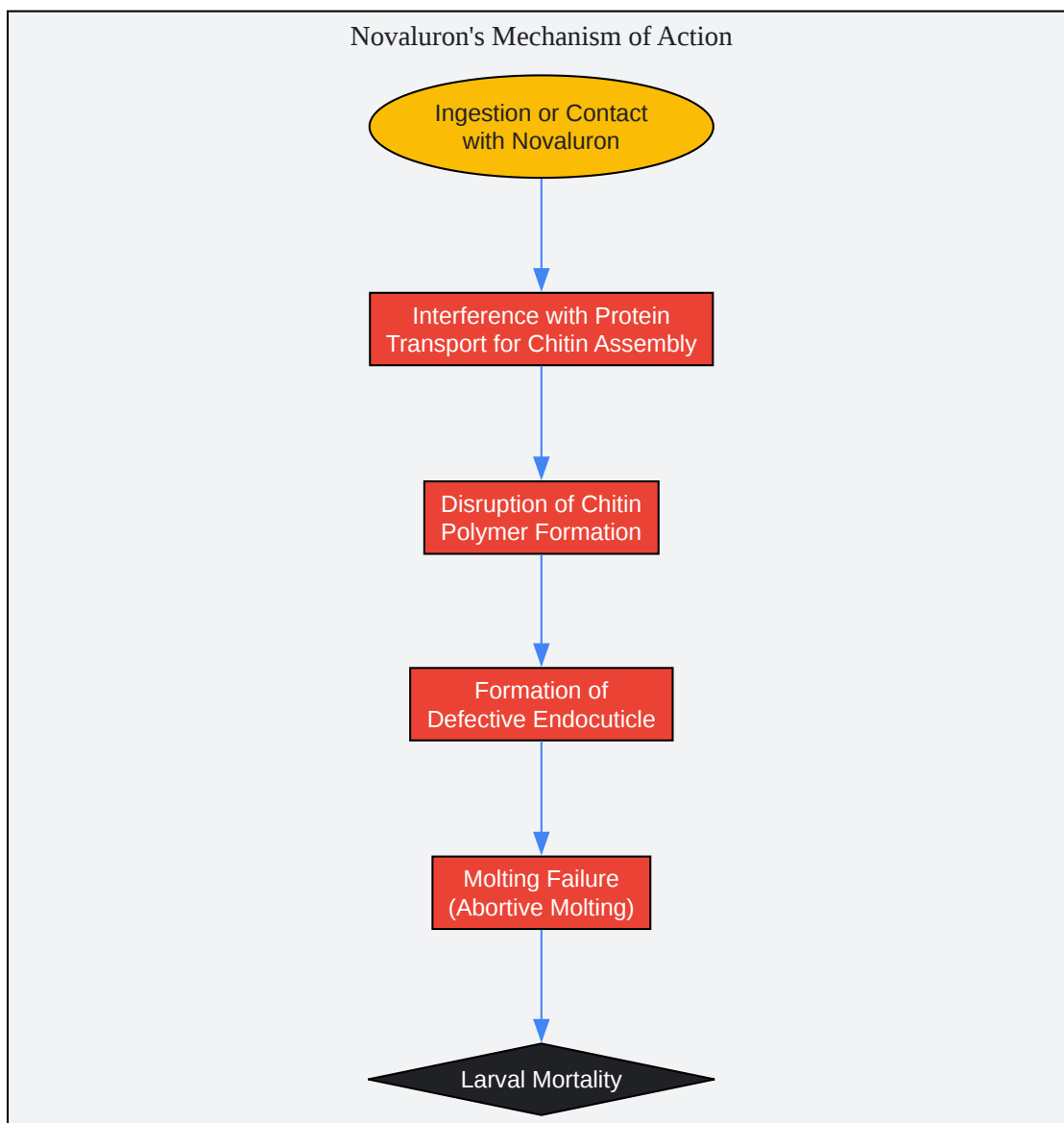
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Caption: High-level overview of the **Novaluron** chemical synthesis process.

## Mechanism of Action: Chitin Synthesis Inhibition

**Novaluron** functions as a potent insect growth regulator by disrupting the synthesis of chitin, a crucial polymer that provides structural integrity to the insect's exoskeleton. This mode of action is specific to the molting stages of insect development, primarily affecting larvae.

The precise biochemical mechanism is not fully elucidated, but the prevailing hypothesis suggests that benzoylphenyl ureas like **Novaluron** do not directly inhibit the chitin synthase enzyme itself in cell-free systems. Instead, they are thought to interfere with the *in vivo* synthesis or transport of specific proteins required for the proper assembly of chitin polymers into the complex matrix of the cuticle. This disruption leads to an abnormal and weakened endocuticle, causing the larva to fail during ecdysis (molting), ultimately resulting in death.



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Caption: Proposed signaling pathway for **Novaluron**'s insecticidal action.

## Efficacy and Spectrum of Activity

**Novaluron** demonstrates high bioactivity against a broad range of economically important pests, particularly the larval stages of Lepidoptera (moths, butterflies) and Coleoptera (beetles), as well as some species of Hemiptera (true bugs) and Diptera (flies). Its efficacy is often greater than that of earlier generation benzoylphenyl ureas like diflubenzuron and teflubenzuron.

## Quantitative Efficacy Data

The following tables summarize key performance indicators of **Novaluron** against various insect pests as reported in scientific literature.

Target Pest	Order	Metric	Value	Exposure/Conditions	Reference
Spodoptera litura (Tobacco Cutworm)	Lepidoptera	Mortality	36.65%	250 ppm, 48h post-treatment	
Palpita unionalis (Olive Leaf Moth)	Lepidoptera	LC <sub>50</sub>	0.97 ppm	6th instar larvae, leaf dip bioassay	
Pectinophora gossypiella (Pink Bollworm)	Lepidoptera	LC <sub>50</sub> (Larvicidal)	0.153 ppm	Egg treatment, subsequent larval mortality	
Aedes aegypti (Dengue Mosquito)	Diptera	IE <sub>50</sub>	0.0003 ppb	Laboratory bioassay	
Aedes albopictus (Asian Tiger Mosquito)	Diptera	IE <sub>50</sub>	0.0004 ppb	Laboratory bioassay	
Aedes aegypti & Ae. albopictus	Diptera	IE <sub>99</sub>	0.001 ppb	Semi-field conditions	
Aedes aegypti & Ae. albopictus	Diptera	IE	89-95%	0.01 ppb, effective for 3 months	
Agrotis ipsilon (Black Cutworm)	Lepidoptera	Control	>80%	Up to 35 days after treatment	

Tribolium castaneum (Red Flour Beetle)	Coleoptera	Adult Emergence	0%	0.209 mg/m <sup>2</sup> , Week 0, concrete surface
Oryzaephilus surinamensis (Sawtoothed Grain Beetle)	Coleoptera	Adult Emergence	0%	0.209 mg/m <sup>2</sup> , Week 0, concrete surface
Trogoderma granarium (Khapra Beetle)	Coleoptera	Adult Emergence	≤3.3%	0.209 mg/m <sup>2</sup> , Week 0, concrete surface

LC<sub>50</sub> (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a sample population. IE<sub>50/99</sub> (Inhibition of Emergence, 50%/99%): The concentration that inhibits the emergence of 50% or 99% of adults.

## Experimental Protocols

The evaluation of **Novaluron**'s efficacy and environmental fate relies on standardized and rigorous experimental methodologies.

## Laboratory Bioassays

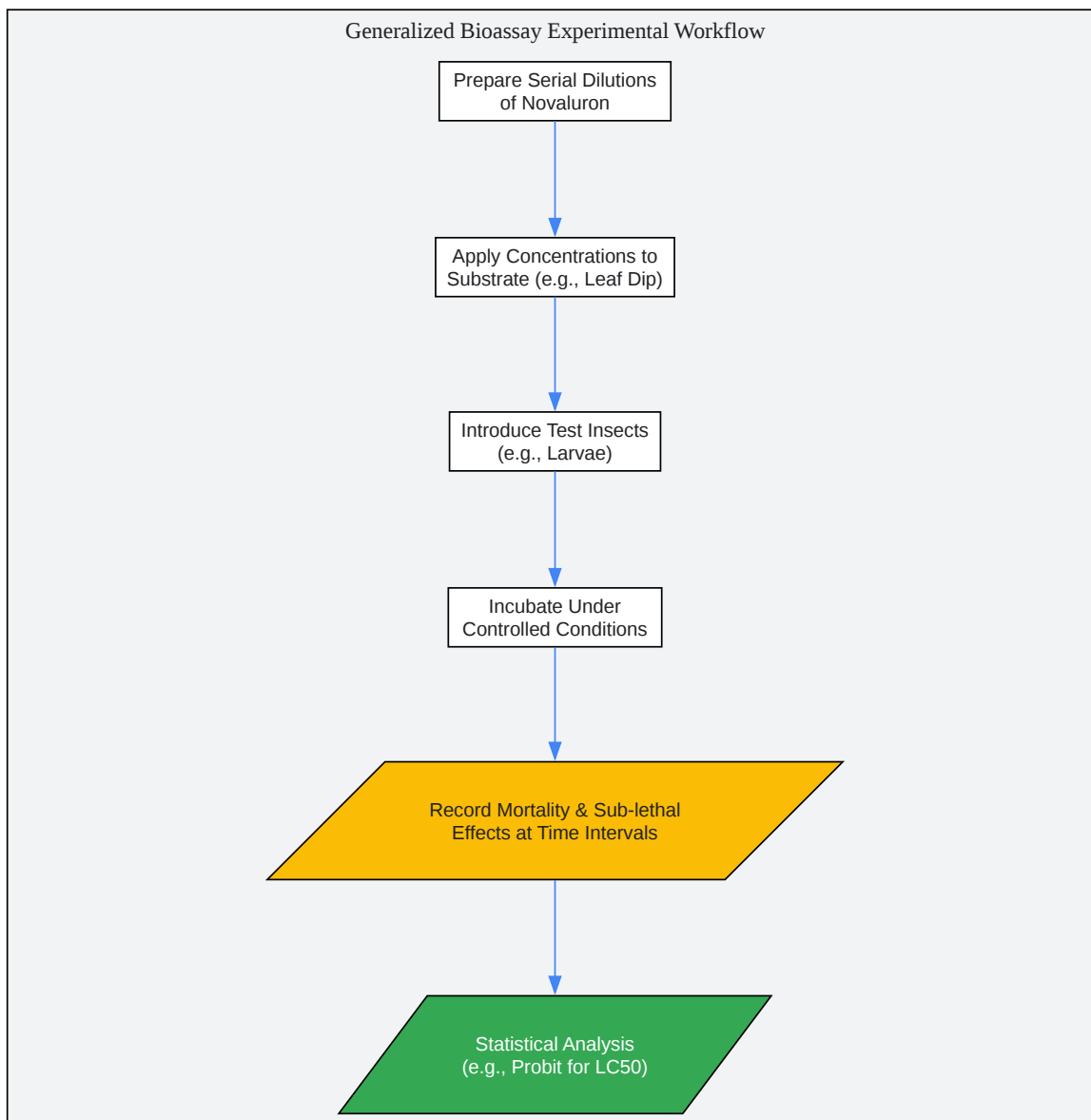
Laboratory bioassays are fundamental for determining the intrinsic toxicity of **Novaluron** to a target pest. A common method is the leaf-dip bioassay.

Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae

- **Preparation of Concentrations:** A stock solution of **Novaluron** is prepared in an appropriate solvent. A series of dilutions are then made, typically with distilled water containing a surfactant, to create a range of test concentrations (e.g., 0.001 to 100 ppm).
- **Treatment Application:** Fresh, host-plant leaves are dipped into each test concentration for a standardized period (e.g., 5-10 seconds) and then allowed to air dry. Control leaves are dipped in the solvent-surfactant solution only.



- **Insect Exposure:** Newly molted larvae of a specific instar (e.g., 4th or 6th) are placed in petri dishes or ventilated containers with the treated leaves.
- **Incubation:** The containers are maintained under controlled environmental conditions (e.g.,  $25\pm1^{\circ}\text{C}$ ,  $65\pm5\%$  RH, 16:8 L:D photoperiod).
- **Data Collection:** Mortality is assessed at regular intervals (e.g., 24, 48, 72, 96, 120 hours). Sub-lethal effects, such as weight reduction, developmental duration (larval and pupal stages), and morphological deformities, are also recorded.
- **Analysis:** The collected data is corrected for control mortality (e.g., using Abbott's formula). Probit analysis is then used to calculate  $\text{LC}_{50}$  and other toxicity parameters.



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Caption: A typical workflow for evaluating **Novaluron**'s efficacy in the lab.

## Field and Semi-Field Trials

Field trials are essential to validate laboratory findings under real-world conditions.

#### Protocol: Subterranean Termite Baiting Field Trial

- **Site Selection & Inspection:** Structures with active subterranean termite infestations are identified.
- **Station Installation:** Monitoring stations containing a cellulose matrix (e.g., southern yellow pine) are installed in the soil around the perimeter of the structure.
- **Monitoring:** Stations are inspected at regular intervals (e.g., every 30 days) to detect termite activity.
- **Bait Application:** Once termite activity is confirmed in a station, the monitoring cartridge is replaced with a bait cartridge containing a specific concentration of **Novaluron** (e.g., 0.5%) in an attractive matrix.
- **Efficacy Assessment:** After bait installation, inspections continue on a modified schedule (e.g., every 4 months) until termite activity ceases. Control is determined by the absence of live termites in the stations and on the structure. The amount of bait consumed is also quantified.

## Residue Analysis

Determining the presence and quantity of **Novaluron** residues in crops and environmental samples is crucial for regulatory approval and food safety.

#### Analytical Methods:

- **Extraction:** Residues are extracted from homogenized samples using a solvent mixture, typically methanol and water.
- **Partition and Cleanup:** The extract is partitioned into a non-polar solvent like hexane. Further cleanup is performed using solid-phase extraction (SPE) with a cartridge (e.g., NH<sub>2</sub>-SPE) to remove interfering compounds.
- **Detection and Quantitation:** The final extract is analyzed using gas chromatography with an electron capture detector (GC-ECD) or a mass selective detector (MSD). Alternatively, high-

performance liquid chromatography (HPLC) with UV or tandem mass spectrometry (LC/MS/MS) detection can be used for robust quantitation. The limit of quantification (LOQ) for these methods is typically around 0.05 mg/kg.

## Conclusion

**Novaluron** represents a cornerstone of modern, sustainable pest management. Its discovery and development have provided an effective tool that targets the unique physiology of insects, specifically the chitin synthesis pathway essential for larval development. The extensive body of research, supported by rigorous experimental protocols, has demonstrated its high efficacy against a wide array of destructive pests. With its favorable safety profile for non-target organisms, **Novaluron** stands as a vital instrument for managing pest resistance and minimizing the environmental impact of agricultural and public health vector control programs.

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